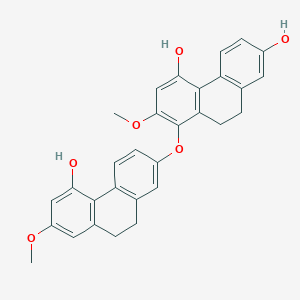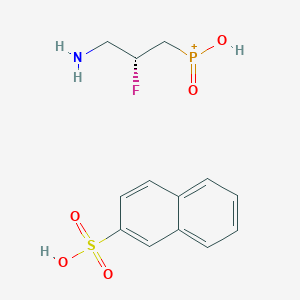
Phoyunnanin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phoyunnanin E is a natural compound isolated from the orchid species Dendrobium venustum. It has garnered significant attention due to its potential anti-cancer properties, particularly in inhibiting the migration of non-small cell lung cancer cells .
Preparation Methods
Phoyunnanin E is primarily isolated from the Dendrobium venustum plant. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Currently, there are no well-documented synthetic routes for this compound, and its production relies heavily on natural extraction methods.
Chemical Reactions Analysis
Phoyunnanin E undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of natural products.
Industry: While its industrial applications are still under investigation, this compound’s unique properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
Phoyunnanin E exerts its effects by targeting multiple molecular pathways:
Suppression of Epithelial-to-Mesenchymal Transition: This process is crucial for cancer cell migration and metastasis.
Down-regulation of Integrins: Integrins are proteins that facilitate cell adhesion and migration.
Induction of Apoptosis: This compound induces apoptosis in cancer cells through a p53-dependent pathway, leading to the activation of caspase-3 and caspase-9 and the cleavage of poly (ADP-ribose) polymerase.
Comparison with Similar Compounds
Phoyunnanin E is unique in its ability to inhibit cancer cell migration and induce apoptosis. Similar compounds include:
Dendrobine: Another compound isolated from Dendrobium species, known for its anti-inflammatory and analgesic properties.
Gigantol: Found in various orchid species, it has shown potential anti-cancer and anti-inflammatory activities.
Moscatilin: Also isolated from Dendrobium species, it exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
This compound stands out due to its specific mechanism of action involving the suppression of epithelial-to-mesenchymal transition and down-regulation of integrins, making it a promising candidate for anti-cancer therapy .
Properties
Molecular Formula |
C30H26O6 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
8-[(5-hydroxy-7-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-34-21-13-18-4-3-17-12-20(7-10-22(17)28(18)25(32)14-21)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)26(33)15-27(30)35-2/h6-7,9-15,31-33H,3-5,8H2,1-2H3 |
InChI Key |
UNJANUINFLXLPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)OC4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl (E,3R,6R)-6-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B11933941.png)
![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)

![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)



![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)
![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)

![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
